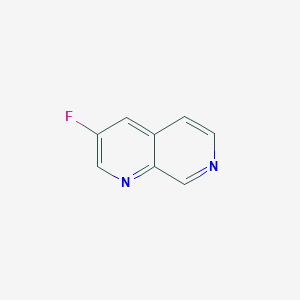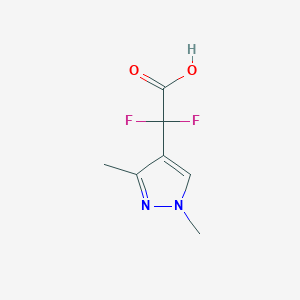
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid is a chemical compound that features a pyrazole ring substituted with dimethyl groups and a difluoroacetic acid moiety
Métodos De Preparación
The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethyl-1H-pyrazole and difluoroacetic acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
Análisis De Reacciones Químicas
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation and nitration are common substitution reactions.
Reagents and Conditions: The reactions often require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield oxides, while substitution can result in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways: It can modulate biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid stands out due to its unique structural features and properties:
Similar Compounds: Compounds such as 2-(1,3-Dimethyl-1H-pyrazol-4-yl)propanoic acid and 2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid share structural similarities but differ in their functional groups and applications.
Uniqueness: The presence of the difluoroacetic acid moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H8F2N2O2 |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
2-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-5(3-11(2)10-4)7(8,9)6(12)13/h3H,1-2H3,(H,12,13) |
Clave InChI |
MNVDFGHLCKXGMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C(C(=O)O)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13069485.png)
![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
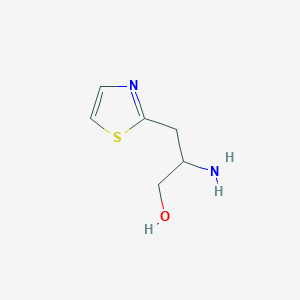
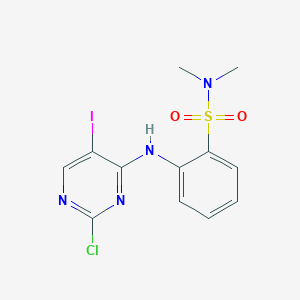
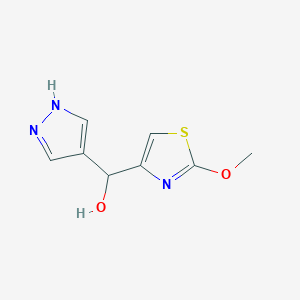
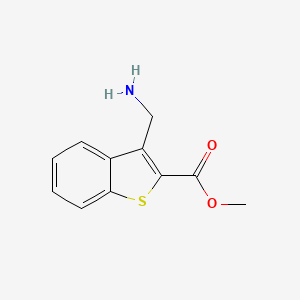
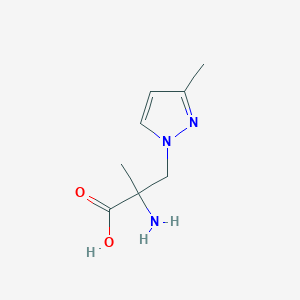
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
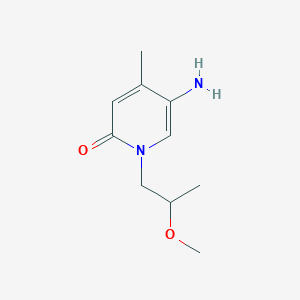
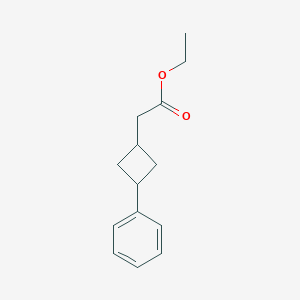
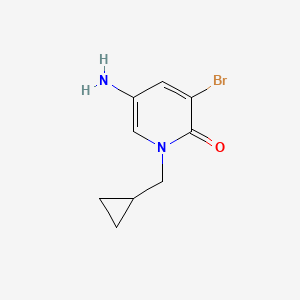
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
